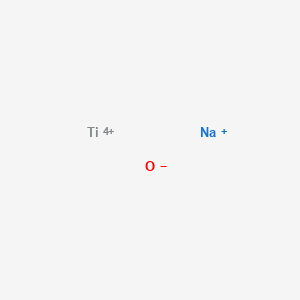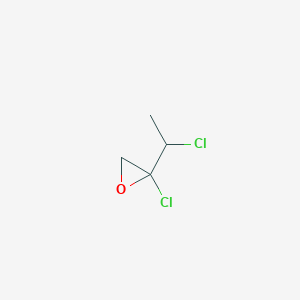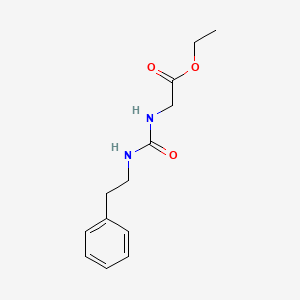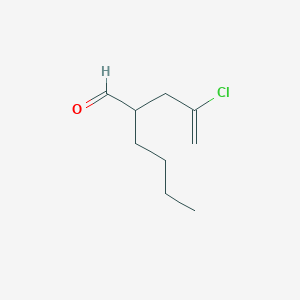
2-(2-Chloroprop-2-EN-1-YL)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroprop-2-en-1-yl)hexanal is an organic compound characterized by the presence of a chlorinated propenyl group attached to a hexanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroprop-2-en-1-yl)hexanal typically involves the reaction of 2,3-dichloropropene with thiourea to form (2-Chloroprop-2-en-1-yl)isothiouronium chloride. This intermediate is then treated with a mixture of hydrazine hydrate and alkali to yield the desired product . The reaction conditions are mild, and the yields can be as high as 93% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroprop-2-en-1-yl)hexanal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorinated propenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, alkali, and various oxidizing and reducing agents. The reaction conditions are typically mild, ensuring high yields and minimal side reactions .
Major Products Formed
The major products formed from the reactions of this compound include allenyl sulfones, acetonyl sulfones, and various substituted derivatives .
Applications De Recherche Scientifique
2-(2-Chloroprop-2-en-1-yl)hexanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroprop-2-en-1-yl)hexanal involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved include interactions with enzymes and other biological molecules, leading to various biochemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroprop-2-en-1-yl phenyl sulfone
- 2-Chloroprop-2-en-1-yl methyl sulfone
- Bis(2-chloroprop-2-en-1-yl)sulfide
Uniqueness
2-(2-Chloroprop-2-en-1-yl)hexanal is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and make it suitable for diverse applications in research and industry .
Propriétés
Numéro CAS |
54814-08-3 |
|---|---|
Formule moléculaire |
C9H15ClO |
Poids moléculaire |
174.67 g/mol |
Nom IUPAC |
2-(2-chloroprop-2-enyl)hexanal |
InChI |
InChI=1S/C9H15ClO/c1-3-4-5-9(7-11)6-8(2)10/h7,9H,2-6H2,1H3 |
Clé InChI |
ROQZRZGUIDEKSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(=C)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


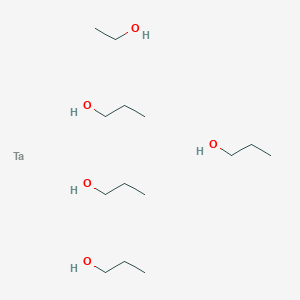
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
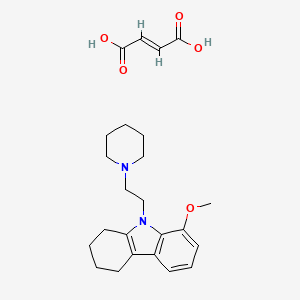

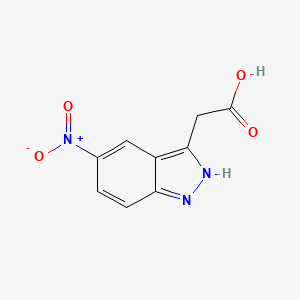
![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
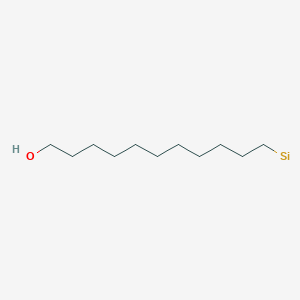
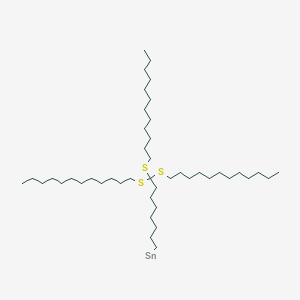
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
